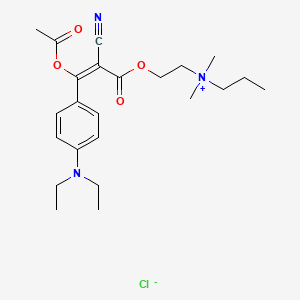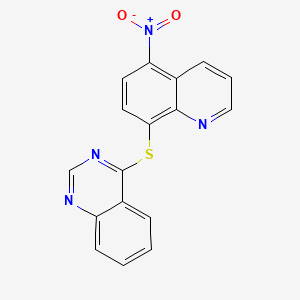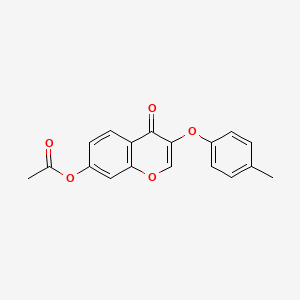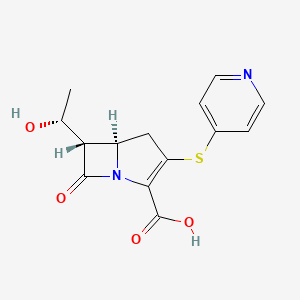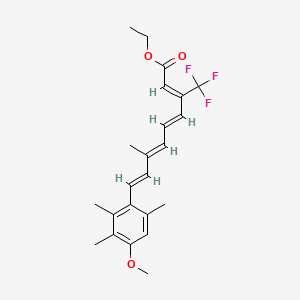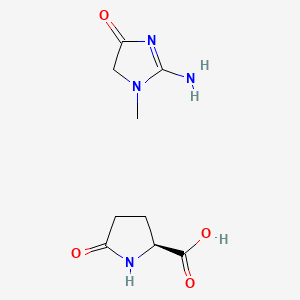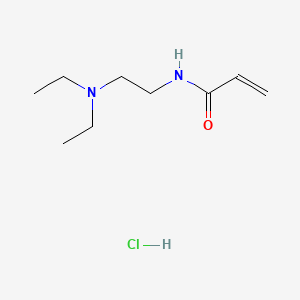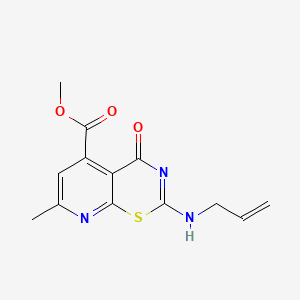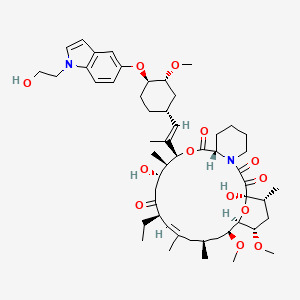
Diclofenac Sodium and Misoprostol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac Sodium and Misoprostol is a combination medication used primarily to treat osteoarthritis and rheumatoid arthritis in patients who are at high risk of developing stomach or intestinal ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). Diclofenac Sodium is an NSAID that reduces inflammation and pain, while Misoprostol is a synthetic prostaglandin E1 analog that helps protect the stomach lining by reducing stomach acid and increasing mucus production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diclofenac Sodium is synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with sodium hydroxide to form 2,6-dichlorophenylamine. This intermediate is then reacted with chloroacetic acid to produce Diclofenac Sodium . Misoprostol is synthesized from prostaglandin E1 through a series of chemical reactions that include esterification, reduction, and oxidation .
Industrial Production Methods
In industrial settings, Diclofenac Sodium is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. Misoprostol is produced using similar large-scale processes, with additional steps to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diclofenac Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of Diclofenac Sodium. Misoprostol, on the other hand, primarily undergoes esterification and reduction reactions to form its active metabolites .
Aplicaciones Científicas De Investigación
Diclofenac Sodium and Misoprostol have numerous scientific research applications:
Mecanismo De Acción
Diclofenac Sodium works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By inhibiting these enzymes, Diclofenac Sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion and increased mucus and bicarbonate production. This helps protect the stomach lining from the damaging effects of NSAIDs .
Comparación Con Compuestos Similares
Similar Compounds
Meloxicam: Another NSAID used to treat arthritis, but with a longer half-life and different safety profile.
Celecoxib: A COX-2 inhibitor that has a lower risk of gastrointestinal side effects compared to Diclofenac Sodium.
Uniqueness
Diclofenac Sodium and Misoprostol combination is unique due to its dual action of providing anti-inflammatory and analgesic effects while simultaneously protecting the stomach lining. This makes it particularly beneficial for patients who require long-term NSAID therapy but are at high risk of developing gastrointestinal complications .
Propiedades
Fórmula molecular |
C36H48Cl2NNaO7 |
|---|---|
Peso molecular |
700.7 g/mol |
Nombre IUPAC |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |
Clave InChI |
HDEFOQFNRFJUCB-ZJJFNMROSA-M |
SMILES isomérico |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
SMILES canónico |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


